Product packaging for Orotic Acid-13C,15N2 Monohydrate(Cat. No.:CAS No. 1346602-15-0)

Orotic Acid-13C,15N2 Monohydrate

Cat. No.: B585280
CAS No.: 1346602-15-0
M. Wt: 177.091
InChI Key: YXUZGLGRBBHYFZ-RYBQTAQPSA-N
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Description

Overview of Orotic Acid in Pyrimidine (B1678525) Metabolism Research

Orotic acid, also known as vitamin B13, is a key intermediate in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA. omicsonline.orgnih.gov In this pathway, the enzyme dihydroorotate (B8406146) dehydrogenase converts dihydroorotate to orotic acid. omicsonline.org Orotic acid is then converted to orotidine (B106555) 5'-monophosphate (OMP) by the enzyme orotate (B1227488) phosphoribosyltransferase, a reaction that is central to the formation of other pyrimidine nucleotides like uridine (B1682114) monophosphate (UMP). nih.gov

Due to its central role, the study of orotic acid metabolism is critical for understanding nucleotide biosynthesis and its regulation. Dysregulation of this pathway is associated with various metabolic disorders, such as orotic aciduria, a rare genetic condition characterized by the accumulation of orotic acid in the urine. tandfonline.comnih.gov Research using labeled orotic acid has been instrumental in elucidating the mechanisms of such diseases and in exploring the broader impact of pyrimidine metabolism on cellular processes like cell proliferation. omicsonline.org For instance, studies in rats have shown that high levels of orotic acid can lead to changes in hepatic lipid and nucleotide metabolism. medchemexpress.com

Historical Context of Isotope Tracer Development in Metabolic Studies

The use of isotopes as tracers in biological research dates back over a century to the initial discovery of isotopes by Frederick Soddy. nih.govnih.gov The subsequent development of mass spectrometry by J.J. Thomson and F.W. Aston enabled the separation and quantification of these isotopes, paving the way for their use in scientific investigations. nih.govnih.gov

Initially, both stable and radioactive isotopes were employed. However, the commercial availability of long-lived radioisotopes like ¹⁴C after World War II led to their widespread adoption due to the relative ease and high sensitivity of their detection. nih.gov Despite this, stable isotopes remained essential for studying the metabolism of elements like nitrogen and oxygen, for which no long-lived radioisotopes exist. nih.gov

Properties

CAS No.

1346602-15-0

Molecular Formula

C5H6N2O5

Molecular Weight

177.091

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate

InChI

InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i5+1,6+1,7+1;

InChI Key

YXUZGLGRBBHYFZ-RYBQTAQPSA-N

SMILES

C1=C(NC(=O)NC1=O)C(=O)O.O

Synonyms

1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid-13C,15N2 Monohydrate

Origin of Product

United States

Methodological Applications in Research

Quantitative Metabolomics and Metabolic Flux Analysis

Quantitative metabolomics aims to measure the concentrations of small molecule metabolites in biological samples, providing a snapshot of cellular activity. Metabolic flux analysis, a related technique, seeks to determine the rates of metabolic reactions within a network. Orotic acid-¹³C,¹⁵N₂ monohydrate plays a crucial role in these analyses, primarily through the use of stable isotope dilution mass spectrometry.

Principles of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (SID-MS) is a highly accurate method for quantifying molecules. The fundamental principle involves adding a known amount of a stable isotope-labeled version of the analyte of interest (in this case, Orotic acid-¹³C,¹⁵N₂ monohydrate) to a sample. nih.gov This labeled compound, often referred to as an internal standard, is chemically identical to the naturally occurring (unlabeled) analyte but has a different mass due to the presence of heavy isotopes. youtube.com

When the sample is analyzed by mass spectrometry, both the labeled and unlabeled forms of the molecule are detected. Because they are chemically identical, they behave in the same way during sample preparation and analysis, meaning any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the unlabeled analyte to that of the known amount of the labeled internal standard, the absolute concentration of the analyte in the original sample can be determined with high precision and accuracy. nih.gov

Application as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Orotic acid-¹³C,¹⁵N₂ monohydrate is frequently used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of endogenous orotic acid. isotope.comnih.gov LC-MS/MS is a powerful analytical technique that separates compounds in a mixture using liquid chromatography and then identifies and quantifies them based on their mass-to-charge ratio using tandem mass spectrometry.

In a typical application, a known quantity of Orotic acid-¹³C,¹⁵N₂ monohydrate is added to a biological sample, such as plasma or urine, before processing. nih.gov After extraction and separation by LC, the mass spectrometer is set to monitor specific mass transitions for both the unlabeled orotic acid and the labeled internal standard. The distinct mass difference allows for their simultaneous but separate detection. nih.gov The ratio of the peak areas of the endogenous orotate (B1227488) to the internal standard is then used to calculate the concentration of orotic acid in the original sample. This approach corrects for variations in sample preparation and instrument response, leading to highly reliable and reproducible results. nih.gov

Table 1: LC-MS/MS Parameters for Orotic Acid Analysis

ParameterDescriptionReference
Internal StandardOrotate, 13C1, 15N2 monohydrate (OA-IS) nih.gov
Mobile Phase A20 mM ammonium (B1175870) acetate, pH 3.2 with acetic acid in water nih.gov
Mobile Phase BAcetonitrile nih.gov
Flow Rate0.4 mL/min nih.gov
Column Temperature40°C nih.gov

Tracing Metabolic Pathways via Isotopic Enrichment Patterns

Beyond quantification, stable isotopes are instrumental in tracing the flow of atoms through metabolic pathways. medchemexpress.comnih.gov By introducing a labeled precursor like Orotic acid-¹³C,¹⁵N₂ monohydrate into a biological system, researchers can follow the incorporation of the ¹³C and ¹⁵N isotopes into downstream metabolites. This provides direct evidence of pathway activity and allows for the calculation of metabolic fluxes. mdpi.com

The presence of ¹³C in Orotic acid-¹³C,¹⁵N₂ monohydrate allows for the tracing of carbon atoms as they are incorporated into other molecules. labshake.com For instance, since orotic acid is a precursor for pyrimidine (B1678525) nucleotides, the ¹³C label can be tracked into UMP, UDP, UTP, and subsequently into RNA. By analyzing the isotopic enrichment patterns in these downstream metabolites using mass spectrometry, researchers can quantify the rate at which orotic acid is utilized for pyrimidine synthesis. medchemexpress.com This information is critical for understanding the regulation of nucleotide metabolism in various physiological and pathological states.

Similarly, the two ¹⁵N atoms in Orotic acid-¹³C,¹⁵N₂ monohydrate serve as tracers for nitrogen flux. isotope.comnih.gov The pyrimidine ring contains two nitrogen atoms, and by following the ¹⁵N labels, scientists can investigate the sources of these nitrogen atoms and their fate in cellular metabolism. This is particularly relevant in studying nitrogen metabolism and its interplay with nucleotide synthesis. The ability to trace both carbon and nitrogen simultaneously provides a more comprehensive picture of metabolic dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

While mass spectrometry is a primary tool for metabolomics, Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information about the structure and conformation of molecules in solution and in the solid state. The presence of ¹³C and ¹⁵N isotopes in Orotic acid-¹³C,¹⁵N₂ monohydrate enhances its utility in NMR studies.

Although direct experimental data on the NMR of Orotic acid-¹³C,¹⁵N₂ monohydrate is not extensively published, the principles of using ¹³C and ¹⁵N labeled compounds in NMR are well-established. The ¹³C and ¹⁵N nuclei are NMR-active, and their presence allows for a variety of one- and two-dimensional NMR experiments that can provide detailed structural information. For example, ¹H-¹³C and ¹H-¹⁵N heteronuclear correlation experiments can be used to assign the proton, carbon, and nitrogen resonances in the molecule and to probe its three-dimensional structure. rsc.org Furthermore, studies have utilized ¹³C NMR to investigate the different ionic and tautomeric forms of orotic acid in aqueous solutions. researchgate.net The isotopic labeling in Orotic acid-¹³C,¹⁵N₂ monohydrate would be highly advantageous for such studies, providing clearer and more easily interpretable spectra.

13C NMR Chemical Shift Analysis in Aqueous Solutions

The study of Orotic Acid-13C,15N2 Monohydrate in aqueous solutions using 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers profound insights into its molecular behavior. In aqueous environments, orotic acid can exist in several ionic and tautomeric forms. nih.gov The interpretation of experimental 13C NMR chemical shifts is greatly aided by computational methods, such as Density Functional Theory (DFT). nih.govresearchgate.net

Research has demonstrated that the experimental 13C NMR chemical shifts can be accurately reproduced by the results of DFT calculations. nih.govresearchgate.net These studies have shown that in water, the diketo tautomers are the predominant structural forms of orotic acid and its corresponding anions. nih.govresearchgate.net For the neutral orotic acid molecule, an anti conformation is preferentially adopted. nih.govresearchgate.net When orotic acid loses a proton, the resulting monoanion primarily exists as the conventional carboxylate anion. nih.govresearchgate.net The dianion of orotic acid is found to exist as a mixture of two tautomeric forms in an approximate 4:1 ratio. nih.govresearchgate.net

While there is a good correlation between experimental and calculated chemical shifts, some minor but distinct differences have been noted, particularly for the orotate monoanion. nih.govresearchgate.net These discrepancies are thought to arise from specific interactions between the solute (orotic acid) and the solvent (water). nih.govresearchgate.net To address this, a method to incorporate specific hydration effects into the theoretical calculations has been proposed to improve the accuracy of the predicted chemical shifts. nih.govresearchgate.net

Table 1: Dominant Forms of Orotic Acid in Aqueous Solution as Determined by 13C NMR and DFT Studies

Form Dominant Tautomer/Conformation Key Findings
Neutral MoleculeDiketo tautomer, anti conformationThe anti conformation is the most stable. nih.govresearchgate.net
MonoanionConventional carboxylate anionFormed by the deprotonation of the carboxylic acid group. nih.govresearchgate.net
DianionTwo tautomeric forms (approx. 4:1 ratio)Exists as a mixture of tautomers in solution. nih.govresearchgate.net

Conformational Preferences and Tautomerism Studies

The isotopic labeling in this compound is also instrumental in detailed studies of its conformational preferences and tautomerism. The uracil (B121893) group within the orotic acid structure is essentially planar, and the molecule predominantly exists as the diketo tautomer rather than any potential enol forms. nih.gov

Computational studies, specifically using the B3LYP/6-311G** level of theory, have investigated the relative stability of the syn and anti conformations of orotic acid, which are defined by the orientation of the carboxylic acid group relative to the pyrimidine ring. These calculations indicate that the syn-form is slightly more stable than the anti-form by approximately 1.58 kcal/mol. researchgate.net The energy barrier for the internal rotation around the C6–C12 bond, which connects the carboxylic acid group to the ring, is relatively low at 7.655 kcal/mol, corresponding to a transition state where the carboxylic acid group is perpendicular to the ring. researchgate.net

In the solid state, the conformation observed in the monohydrate form corresponds to the global conformational energy minimum. nih.gov However, in a dimethyl sulfoxide (B87167) (DMSO) solvate, the orotic acid molecule adopts a different conformation where the carboxylic acid function is rotated by 180 degrees. This corresponds to a local energy minimum that is calculated to be about 10 kJ/mol less stable than the global minimum. nih.gov

Table 2: Calculated Conformational Energies of Orotic Acid

Conformation Relative Stability Energy Barrier for Interconversion
syn-formMore stable by ~1.58 kcal/mol researchgate.net7.655 kcal/mol researchgate.net
anti-formLess stable7.655 kcal/mol researchgate.net

Chromatographic Separation Techniques

The unique properties of this compound make it an excellent internal standard for quantitative analysis using various chromatographic techniques. Its use significantly improves the accuracy and reliability of measurements in complex biological matrices.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Orotic Acid Quantification

Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) is a sensitive and accurate method for quantifying orotic acid in biological samples like urine, plasma, and dried blood spots. science.gov The use of a stable isotope-labeled internal standard, such as 1,3-[15N2]-orotic acid, is crucial for this method. science.gov This stable isotope dilution technique corrects for matrix effects and variations in sample preparation and instrument response, leading to highly reliable quantification. science.gov This methodology has been successfully applied to establish age-related reference intervals for orotic acid in various biological fluids. science.gov

Ion-Exclusion Chromatography in Biological Samples

Ion-exclusion chromatography is another valuable technique for the determination of organic acids, including orotic acid, in biological samples. science.gov This method allows for the simultaneous analysis of multiple organic acids. science.gov Optimal separation can be achieved using an Aminex HPX-87H column with a dilute sulfuric acid solution as the mobile phase. science.gov The use of this compound as an internal standard in such analyses would enhance the accuracy of quantification by accounting for any variations during the chromatographic run.

Table 3: Chromatographic Methods for Orotic Acid Analysis

Technique Column Mobile Phase Key Application
HILIC-MS/MSNot specifiedNot specifiedQuantification in urine, plasma, and dried blood spots using stable isotope dilution. science.gov
Ion-Exclusion ChromatographyAminex HPX-87H (300 x 7.8 mm)3 mmol/L sulfuric acidSimultaneous determination of multiple organic acids. science.gov

Investigating Pyrimidine Biosynthesis and Metabolism

Role as an Intermediate in Uridine (B1682114) Monophosphate (UMP) Synthesis.researchgate.netcaldic.comresearchgate.netnih.gov

Orotic acid is a central precursor in the synthesis of Uridine Monophosphate (UMP), a fundamental building block for RNA and other essential biomolecules. researchgate.netmedchemexpress.com The conversion of orotic acid to UMP involves a two-step process catalyzed by the bifunctional enzyme UMP synthase. wikipedia.org This process is a critical control point in pyrimidine (B1678525) metabolism. The use of Orotic Acid-13C,15N2 Monohydrate allows for precise tracking of its incorporation into UMP and subsequent pyrimidine nucleotides, enabling detailed studies of this pathway's regulation and kinetics. medchemexpress.comvulcanchem.com

Mitochondrial Dihydroorotate (B8406146) Dehydrogenase (DHODH) Activity and Regulation.researchgate.netresearchgate.netwikipedia.orgwikigenes.org

The synthesis of orotic acid itself is a critical step, catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). nih.gov This enzyme is unique within the de novo pyrimidine synthesis pathway as it is located on the inner mitochondrial membrane and is linked to the electron transport chain. nih.govnih.gov DHODH catalyzes the oxidation of dihydroorotate to orotate (B1227488). nih.govomicsonline.org The activity of DHODH is subject to regulation, and its dysfunction can lead to metabolic disorders. nih.gov Studies using labeled precursors can elucidate the flux through this enzymatic step and how it is influenced by various cellular conditions and inhibitors. acs.org For instance, research has shown that inhibition of DHODH can lead to cell growth retardation and cell-cycle arrest. nih.gov

Cytoplasmic UMP Synthase (UMPS) and its Catalytic Domains (OPRTase, OMPdecase).researchgate.netresearchgate.netnih.govmedchemexpress.com

Following its synthesis in the mitochondria, orotic acid is transported to the cytoplasm, where it is converted to UMP by the bifunctional enzyme UMP synthase (UMPS). researchgate.netcaldic.com UMPS possesses two distinct catalytic domains: orotate phosphoribosyltransferase (OPRTase) and orotidine-5'-monophosphate decarboxylase (OMPdecase). wikipedia.orgwikipedia.org

The OPRTase domain catalyzes the first reaction, transferring a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to orotic acid to form orotidine-5'-monophosphate (OMP). wikipedia.orgopenbiochemistryjournal.com Subsequently, the OMPdecase domain catalyzes the decarboxylation of OMP to yield UMP. openbiochemistryjournal.comdroracle.ai In mammals, these two catalytic functions are present on a single polypeptide chain, which is thought to enhance catalytic efficiency. wikipedia.org Deficiencies in UMPS activity lead to a metabolic disorder known as orotic aciduria, characterized by the accumulation of orotic acid. liberty.edu

Flux Studies in De Novo Pyrimidine Synthesis Pathways.researchgate.netmedchemexpress.comwikipedia.orgphysiology.org

Isotopically labeled compounds like this compound are invaluable for metabolic flux analysis, a technique used to quantify the rate of metabolic reactions. creative-proteomics.comd-nb.info By introducing the labeled orotic acid into a biological system, researchers can trace the incorporation of the 13C and 15N isotopes into UMP and other downstream pyrimidine-containing molecules such as CTP, UTP, and nucleic acids. nih.gov This allows for the determination of the de novo synthesis rate of pyrimidines under various physiological or pathological conditions. creative-proteomics.com Such studies have been instrumental in understanding the metabolic reprogramming that occurs in proliferating cells, such as cancer cells, which often exhibit upregulated de novo pyrimidine synthesis. creative-proteomics.com

Interrelationships with Other Metabolic Pathways in Research Models.omicsonline.orgnih.gov

The de novo pyrimidine synthesis pathway is intricately connected with other central metabolic pathways. For instance, the synthesis of the precursor carbamoyl (B1232498) phosphate (B84403) links pyrimidine synthesis to the urea (B33335) cycle and amino acid metabolism. nih.gov Furthermore, the activity of DHODH directly links pyrimidine biosynthesis to mitochondrial respiration and the electron transport chain. researchgate.netbiorxiv.org Research using isotopically labeled orotic acid has helped to unravel these connections. For example, studies have shown that perturbations in pyrimidine metabolism can impact lipid metabolism, leading to conditions like fatty liver in rat models fed with orotic acid. omicsonline.orgphysiology.org

Enzymatic Kinetics and Specificity Studies.researchgate.net

The use of this compound facilitates detailed kinetic studies of the enzymes involved in its conversion to UMP. By measuring the rate of formation of labeled products, researchers can determine key enzymatic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for OPRTase and OMPdecase. openbiochemistryjournal.com These studies provide insights into the catalytic efficiency and substrate specificity of these enzymes. For example, kinetic analyses have revealed that the bifunctional nature of mammalian UMPS contributes to its high catalytic efficiency. openbiochemistryjournal.comgrantome.com

Applications in Cellular and in Vivo Research Models

In Vitro Cellular Systems for Metabolic Pathway Elucidation

In vitro cell cultures offer a controlled environment to dissect complex biochemical pathways. The introduction of Orotic Acid-13C,15N2 Monohydrate into these systems allows for precise tracking of pyrimidine (B1678525) metabolism. researchgate.netfrontiersin.org

The use of this compound in cultured cell lines is a cornerstone of pyrimidine metabolism research. frontiersin.org By adding this labeled compound to the cell culture medium, scientists can monitor its incorporation into essential molecules. This technique is particularly insightful in cancer research, as many cancer cells exhibit an increased demand for pyrimidines to support their rapid growth and division. mdpi.com For example, researchers can assess how potential anti-cancer drugs that target pyrimidine synthesis affect the metabolic flux in various cancer cell lines. biorxiv.org Studies have also utilized this tracer to investigate the metabolic differences between healthy and cancerous cells, providing valuable information for developing targeted therapies. mdpi.com

Following incubation with this compound, researchers can analyze cell extracts to identify and quantify the labeled metabolites. frontiersin.org This is typically achieved using sensitive analytical techniques such as mass spectrometry. researchgate.netnih.gov This method provides a detailed snapshot of the intermediates and end-products of the pyrimidine pathway, including uridine (B1682114) monophosphate (UMP), uridine diphosphate (B83284) (UDP), and uridine triphosphate (UTP). biorxiv.org By measuring the abundance of these labeled molecules, scientists can pinpoint specific enzymatic steps that may be altered in disease states or in response to therapeutic interventions. frontiersin.org

In Vivo Studies Utilizing Isotope Tracers

While cell cultures provide valuable information, in vivo studies are essential to understand metabolism within the complexity of a whole organism. This compound is a key tool for these investigations. nih.gov

In animal models, this compound can be administered to trace pyrimidine metabolism in different tissues and organs. nih.govbiorxiv.org This approach has been widely used in preclinical cancer studies to understand how tumors reprogram their metabolism to sustain growth. biorxiv.org By tracking the labeled orotic acid, researchers can compare the rate of pyrimidine synthesis in tumor tissues versus healthy tissues. nih.gov This provides critical insights into the metabolic vulnerabilities of cancer cells and helps in evaluating the effectiveness of novel anti-cancer drugs in a living system. biorxiv.org

Analyzing biological fluids like blood and urine for labeled metabolites offers a non-invasive window into whole-body metabolism. nih.govnih.gov After administering this compound, the appearance of its labeled downstream products can be tracked over time in these samples. nih.govscispace.com This allows for the measurement of metabolite turnover rates, providing a dynamic view of how pyrimidine synthesis and breakdown are regulated under different physiological or pathological conditions. nih.govnih.gov For instance, elevated levels of labeled orotic acid in urine can be indicative of certain metabolic disorders. nih.govnih.gov

Research into Metabolic Biomarkers for Target Engagement Studies

A significant challenge in drug development is confirming that a drug is interacting with its intended target within the body, a concept known as target engagement. nih.govresearchgate.net Stable isotope tracers like this compound are instrumental in developing biomarkers for such studies. frontiersin.orgnih.gov If a new drug is designed to inhibit an enzyme in the pyrimidine synthesis pathway, its efficacy can be directly assessed by administering the labeled tracer. biorxiv.orgresearchgate.net A successful drug would lead to a measurable change in the levels of labeled metabolites, such as a buildup of the substrate of the inhibited enzyme or a decrease in its product. biorxiv.orgnih.gov This provides a quantitative measure of the drug's on-target effect, which is invaluable for optimizing dosage and evaluating patient response in clinical trials. nih.govresearchgate.net

Investigating Enzyme Inhibitor Effects on Metabolic Flux (e.g., DHODH inhibitors)

One of the critical applications of this compound is in the study of enzyme inhibitors and their impact on metabolic pathways. A prime example is the investigation of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors. DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, responsible for the oxidation of dihydroorotate (DHO) to orotate (B1227488). nih.gov

Inhibition of DHODH is a therapeutic strategy for various diseases, including malaria and autoimmune disorders. nih.gov By using this compound as an internal standard, researchers can accurately quantify the levels of endogenous orotic acid and its precursor, DHO, in biological samples. nih.gov When a DHODH inhibitor is introduced, the activity of the enzyme is blocked, leading to an accumulation of DHO and a depletion of orotate and downstream pyrimidine nucleotides.

A study on the DHODH inhibitor DSM265, a potential antimalarial drug, utilized a 13C,15N2-labeled orotate as an internal standard to develop a biomarker assay. nih.gov This allowed for the precise measurement of DHO and orotate levels in cell cultures and in animal models treated with the inhibitor. The results demonstrated a clear dose-dependent increase in DHO and a decrease in orotate, confirming target engagement and providing a quantitative measure of the inhibitor's efficacy. nih.gov

Table 1: Investigating DHODH Inhibitor Effects

Cell LineInhibitorEffect on DHO LevelsEffect on Orotate LevelsResearch Focus
Human T lymphocyte Jurkat cellsTeriflunomideIncreasedDecreasedMonitoring target engagement of DHODH inhibitors. nih.gov
Mouse T lymphocyte EL4 cellsTeriflunomideIncreasedDecreasedAssessing the in vivo efficacy of DHODH inhibitors. nih.gov
Rabbit cornea SIRC cellsTeriflunomideIncreasedDecreasedDeveloping biomarkers for DHODH inhibitor activity. nih.gov

Quantitative Assessment of Pathway Perturbations in Research Settings

Beyond studying specific enzyme inhibitors, this compound is instrumental in the broader quantitative assessment of metabolic pathway perturbations. osti.gov Isotopic tracers like this labeled orotic acid are essential for delineating the contribution of different metabolic pathways to the production of a particular metabolite. eurisotop.com

In the context of pyrimidine biosynthesis, introducing 15N-labeled orotate has enabled researchers to measure the rate of de novo pyrimidine synthesis and uncover novel regulatory mechanisms. nih.gov For example, such studies have confirmed known feedback inhibition loops and also revealed new product inhibition mechanisms that help maintain cellular homeostasis of pyrimidine nucleotides. nih.gov

The use of dual-labeled compounds like this compound offers an even more powerful approach, allowing for the simultaneous tracking of both carbon and nitrogen fluxes. nih.govbiorxiv.org This is particularly valuable for understanding the intricate interplay between carbon and nitrogen metabolism, which is fundamental to cellular growth and function. nih.govbiorxiv.org By constructing metabolic models and analyzing the distribution of isotopes in various metabolites, researchers can obtain a comprehensive and quantitative map of metabolic fluxes under different conditions, such as in response to genetic mutations or environmental stresses. osti.gov

Table 2: Quantitative Assessment of Pathway Perturbations

Research ModelIsotopic TracerKey FindingsApplication
E. coli15N-orotateRevealed a novel product inhibition mechanism for UMP kinase, maintaining UTP and CTP homeostasis. nih.govUnderstanding regulatory mechanisms in pyrimidine metabolism. nih.gov
Mycobacterium bovis BCG13C and 15N dual labelingIdentified glutamate (B1630785) as the central node of nitrogen metabolism and resolved anaplerotic fluxes. nih.govbiorxiv.orgQuantifying carbon and nitrogen co-metabolism in pathogens. nih.govbiorxiv.org

Computational and Theoretical Approaches in Orotic Acid Research

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental to predicting the intrinsic properties of the orotic acid molecule, including its geometry, stability, and the electronic structure of its various forms.

Density Functional Theory (DFT) has become a primary computational method for studying orotic acid. researchgate.netnih.gov Researchers utilize DFT to perform geometry optimizations, calculating the most stable three-dimensional structure of the molecule. The B3LYP exchange-correlation functional, often paired with basis sets like 6-311G** or 6-311++G(2d,p), has been shown to produce geometrical parameters that correspond well with those determined experimentally through X-ray diffraction. kau.edu.sa

These calculations are not limited to the isolated molecule in the gas phase. To simulate a more realistic biological environment, solvent effects are often incorporated using models such as the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) model. nih.govkau.edu.sa These models help in understanding how the presence of a solvent like water influences the molecule's properties. DFT calculations have been successfully used to determine that the diketo form of orotic acid is its most stable tautomer in both the gas phase and in solution. kau.edu.saacs.org

Orotic acid can exist in several tautomeric forms and conformational isomers, and DFT calculations are crucial for determining their relative stabilities. kau.edu.sa The primary tautomeric equilibrium is between the diketo and several enol forms. Theoretical studies consistently show that the diketo tautomer is significantly more stable than any of the enol or zwitterionic forms. kau.edu.saacs.org

Furthermore, the orientation of the carboxylic acid group relative to the pyrimidine (B1678525) ring gives rise to conformational isomers, primarily the syn and anti forms. kau.edu.sa In the syn conformation, the carboxylic proton is oriented towards the N1 atom of the ring, while in the anti conformation, it points away. DFT calculations at the B3LYP/6-311G** level have indicated that the syn-form is slightly more stable than the anti-form by about 1.58 kcal/mol. kau.edu.sa However, the calculated energy barrier for rotation around the C6–C12 bond is low (approximately 7.66 kcal/mol), suggesting that orotic acid can act as a free rotor in this region, with both conformations being probable in solution. kau.edu.sakau.edu.sa For neutral molecules in an aqueous solution, the anti conformation is considered the preferable form. researchgate.netnih.gov

Computational MethodFormRelative Stability (kcal/mol)Finding
B3LYP/6-311G Syn-Conformer0.00Slightly more stable than the anti-conformer. kau.edu.sa
B3LYP/6-311GAnti-Conformer+1.58Slightly less stable than the syn-conformer. kau.edu.sa
B3LYP/6-311G**Rotational Barrier7.655Low barrier suggests free rotation is possible. kau.edu.sa
DFT/B3LYPDiketo TautomerMost StableThe dominant structural form in gas and aqueous phases. kau.edu.saacs.org

Molecular Dynamics Simulations for Solute-Solvent Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of orotic acid in a solvent, typically water, providing a detailed picture of solute-solvent interactions over time. nih.gov These simulations model the system using a classical mechanical approach, often employing force fields like AMBER (Assisted Model Building with Energy Refinement) to define the potential energy of the system. nih.gov

In a typical MD simulation of orotic acid in water, the system is solvated in a box of water molecules (e.g., using the TIP3P water model) and subjected to periodic boundary conditions to simulate a bulk solution. nih.gov The simulation calculates the trajectories of all atoms over a period, revealing how water molecules arrange themselves around the orotic acid molecule and form hydrogen bonds with its functional groups, such as the carboxyl group and the N-H groups of the pyrimidine ring. researchgate.net For higher accuracy, especially when studying chemical reactions like decarboxylation, mixed quantum mechanical/molecular mechanical (QM/MM) methods can be used. nih.gov In QM/MM simulations, the reacting part of the molecule is treated with quantum mechanics, while the rest of the system, including the solvent, is treated classically. nih.gov

Correlation of Theoretical Predictions with Experimental Isotopic Data (e.g., 13C NMR chemical shifts)

A powerful application of computational chemistry is its ability to predict spectroscopic data, which can then be compared with experimental results to validate the theoretical models. This is particularly effective for connecting calculated structures with experimental NMR data for Orotic Acid-13C,15N2 Monohydrate. researchgate.netnih.gov

DFT methods, such as B3LYP/6-311++G(2d,p) combined with a solvent model like PCM, are used to calculate the magnetic shielding constants for each carbon atom in the various possible tautomers and conformers of orotic acid. researchgate.netnih.govresearchgate.net These theoretical shielding constants can be converted into chemical shifts (δ) and directly compared with the experimental ¹³C NMR spectrum.

Studies have shown an excellent correlation between the predicted ¹³C NMR chemical shifts and the experimental values obtained from aqueous solutions of orotic acid. researchgate.netnih.gov This strong agreement provides compelling evidence that the diketo tautomer is the dominant species in solution and that the neutral molecule preferentially adopts the anti conformation. researchgate.netnih.gov Any small, characteristic divergences between the calculated and experimental shifts can suggest specific solute-solvent interactions, such as localized hydration, that may not be fully captured by continuum solvent models alone. researchgate.netnih.gov Proposing a simple and effective method of including specific hydration into the theoretical calculations has been shown to improve the consistency between theoretical and experimental results. nih.gov

Carbon AtomExperimental ¹³C Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)Note
C2152.5~152Calculations based on the dominant diketo tautomer show good agreement. researchgate.netnih.gov
C4166.2~166Agreement supports the predominance of the diketo form. researchgate.netnih.gov
C5103.5~103Correlation helps confirm the overall molecular structure in solution. researchgate.netnih.gov
C6141.5~141Theoretical values align well with experimental data. researchgate.netnih.gov
COOH166.2~166Chemical shift is sensitive to conformation and hydration. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Development of Advanced Isotopic Tracing Methodologies for Complex Systems

The use of stable isotope tracers like Orotic Acid-13C,15N2 Monohydrate is at the forefront of metabolic research. nih.gov Future advancements are focused on refining isotopic tracing methodologies to unravel the metabolic intricacies of increasingly complex biological systems. The dual-labeling with both ¹³C and ¹⁵N offers a significant advantage, enabling the simultaneous tracking of both the carbon skeleton and nitrogen atoms of the orotic acid molecule. nih.gov This provides a more detailed picture of its downstream metabolic conversions.

Advanced analytical techniques such as high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are central to these methodologies. nih.govbiorxiv.org These technologies allow for the detection and quantification of isotopically labeled metabolites with high sensitivity and specificity. Researchers are continuously developing more sophisticated analytical workflows and computational tools to handle the large and complex datasets generated from these experiments. biorxiv.org This includes the development of automated analysis pipelines to more efficiently predict metabolic activity and quantify flux uncertainty. biorxiv.org

A key area of development is in metabolic flux analysis (MFA), a powerful technique that uses isotope tracing data to calculate the rates (fluxes) of metabolic reactions within a network. nih.govnih.gov By introducing this compound into a system and measuring the isotopic enrichment in downstream metabolites, researchers can gain quantitative insights into the activity of various metabolic pathways. nih.gov Future methodologies will likely focus on dynamic MFA, which tracks metabolic changes over time, providing a more nuanced view of cellular responses to various stimuli or disease states.

Integration with Multi-Omics Approaches for Comprehensive Metabolic Profiling

To gain a holistic understanding of cellular function, researchers are increasingly integrating data from various "omics" fields. The integration of isotopic tracing data from compounds like this compound with other omics datasets, such as genomics, transcriptomics, and proteomics, is a particularly promising future direction. nih.govnewswise.com

This multi-omics approach allows for a more comprehensive and systems-level view of metabolic regulation. For instance, by combining metabolic flux data obtained from this compound tracing with gene expression data (transcriptomics), researchers can identify the regulatory genes that control metabolic pathways. nih.gov If a change in the flux through the pyrimidine (B1678525) synthesis pathway is observed, transcriptomic data can reveal whether this is due to the up- or down-regulation of the genes encoding the enzymes in that pathway.

This integrated approach is crucial for understanding how metabolic networks are rewired in different physiological and pathological states, such as in cancer or metabolic disorders. nih.gov The future of metabolic research lies in the ability to connect changes in metabolite levels and fluxes with the underlying genetic and regulatory networks, and this compound is a key tool in forging these connections. nih.govnewswise.com

Elucidating Novel Roles in Intermediary Metabolism beyond Pyrimidine Synthesis

While orotic acid is well-known as a crucial intermediate in the de novo synthesis of pyrimidines, emerging research suggests it may have other important roles in intermediary metabolism. nih.govresearchgate.net The use of this compound as a tracer can help to definitively identify and characterize these novel functions.

Recent studies have hinted at several intriguing possibilities:

Gene Regulation: There is evidence to suggest that orotic acid itself may play a role in regulating gene transcription. nih.govresearchgate.net By tracing the labeled orotic acid, researchers can investigate its potential interactions with transcription factors or other nuclear components.

Influence on Purine (B94841) Synthesis: Research in rats has indicated that orotic acid may stimulate hepatic purine biosynthesis. mdpi.com This is thought to occur through the provision of 5-phosphoribosyl-1-pyrophosphate (PRPP), a substrate required for both pyrimidine and purine synthesis. mdpi.com Tracing studies with this compound can help to quantify this effect and understand the underlying mechanisms.

Connection to Other Metabolic Pathways: Studies in broiler chickens have shown that orotic acid supplementation can affect β-alanine metabolism and increase muscle carnosine content, which has antioxidant properties. mdpi.com Isotopic tracing can elucidate the metabolic links between orotic acid and these pathways.

Fatty Liver Development: Dietary orotate (B1227488) has been linked to the development of fatty liver in rats. nih.govresearchgate.net Labeled orotic acid can be used to track the metabolic fate of orotate in the liver and understand how it contributes to lipid accumulation.

By using this compound, researchers can move beyond simply observing correlations and start to unravel the specific metabolic pathways and mechanisms through which orotic acid exerts these wider effects.

Application in Systems Biology Approaches for Metabolic Network Reconstruction and Modeling

Systems biology aims to understand the complex interactions within biological systems as a whole. nih.gov Metabolic network reconstruction and modeling are key components of systems biology, and isotopic tracers like this compound provide essential data for building and validating these models. nih.govmdpi.com

Metabolic models are mathematical representations of the complete set of metabolic reactions within an organism or cell. nih.gov These models can be used to simulate metabolic behavior and predict how the system will respond to genetic or environmental changes. However, the accuracy of these models depends on the quality of the data used to construct them.

Isotopic tracing data is invaluable for this purpose. By providing quantitative measurements of metabolic fluxes, it allows for the refinement and validation of metabolic network models. mdpi.com For example, a study using ¹⁵N-labeled orotate in E. coli was able to measure the de novo synthesis of pyrimidines and uncover a new regulatory mechanism for pyrimidine homeostasis. nih.gov This type of information is critical for building accurate and predictive models of cellular metabolism.

Future research will likely see the increased use of this compound in conjunction with advanced computational modeling techniques to:

Create more accurate and comprehensive metabolic maps of various organisms.

Identify key control points and regulatory hubs within metabolic networks.

Predict the metabolic consequences of drug treatment or genetic mutations.

Guide metabolic engineering efforts for the production of valuable biochemicals. newswise.com

The synergy between experimental data from isotopic tracers and the predictive power of systems biology modeling holds immense promise for advancing our understanding of metabolism in health and disease.

Q & A

Q. What is the significance of isotopic labeling (¹³C and ¹⁵N₂) in Orotic Acid-13C,15N2 Monohydrate for metabolic studies?

this compound is used as a tracer to investigate pyrimidine biosynthesis and urea cycle dynamics. The ¹³C and ¹⁵N₂ labels enable precise tracking of metabolic flux via techniques like isotope-ratio mass spectrometry (IRMS) or nuclear magnetic resonance (NMR). For example, in urea cycle disorder studies, isotopic enrichment in metabolites like urea or orotidine can quantify enzymatic activity and pathway bottlenecks .

Q. What are the standard analytical methods to confirm the structural integrity of this compound?

Key methods include:

  • PXRD : To verify crystallinity and polymorph identity by comparing diffraction patterns with reference data .
  • Solid-state NMR : To confirm isotopic incorporation via ¹³C and ¹⁵N chemical shifts and assess hydrogen-bonding networks (e.g., NH⋯O and OH⋯O interactions) .
  • TGA : To determine hydration stability by measuring mass loss upon heating .

Q. How is this compound synthesized, and what purity thresholds are critical for research use?

The compound is synthesized via isotopic substitution during orotic acid production, followed by monohydrate crystallization. Purity (>99%) is validated using HPLC (for organic impurities) and inductively coupled plasma mass spectrometry (ICP-MS) for isotopic enrichment. Contamination risks (e.g., unlabeled orotic acid) must be minimized to avoid skewed tracer results .

Advanced Research Questions

Q. How do isotopic labels influence the interpretation of solid-state NMR data for this compound?

Isotopic labeling enhances signal resolution in ¹³C and ¹⁵N CP/MAS NMR by reducing signal overlap. For example, ¹³C labeling allows precise assignment of carboxylate (COOH) and uracil ring carbons, while ¹⁵N labels clarify hydrogen-bonding dynamics (e.g., NH(1) and NH(2) proton environments). However, isotopic substitution may slightly alter chemical shifts (~0.5–1 ppm) due to changes in zero-point vibrational energy, requiring calibration against unlabeled analogs .

Q. What strategies resolve discrepancies in hydration dynamics observed between solid-state NMR and TGA?

Discrepancies arise from differing sensitivities: TGA detects bulk water loss, while NMR captures localized proton mobility (e.g., water molecules acting as "bridges" in hydrogen-bonded networks). To reconcile

  • Perform variable-temperature NMR to correlate linewidth broadening (motional dynamics) with TGA mass-loss events.
  • Use molecular dynamics (MD) simulations to model water migration pathways in the crystal lattice .

Q. How can researchers address challenges in polymorph characterization for isotopically labeled orotic acid hydrates?

Polymorph identification requires multi-technique validation:

  • PXRD : Differentiates lattice parameters (e.g., interlayer spacing in class 1 vs. class 3 hydrates).
  • SSNMR : Detects subtle differences in hydrogen-bonding motifs (e.g., NH⋯O vs. OH⋯O interactions).
  • Crystal Structure Prediction (CSP) : Computational modeling (e.g., DFT-GIPAW) predicts energetically stable forms and guides experimental screening .

Q. What methodological considerations are critical for integrating isotopic tracer data with metabolomic workflows?

Key steps include:

  • Quenching metabolism rapidly (e.g., liquid N₂ freezing) to preserve isotopic distribution.
  • LC-MS/MS with stable isotope correction to account for natural abundance ¹³C/¹⁵N background.
  • Compartmental modeling (e.g., using software like INCA) to quantify isotopic enrichment in intracellular vs. extracellular pools .

Data Contradiction and Validation

Q. How should researchers handle conflicting results between isotopic tracing and enzymatic assay data in urea cycle studies?

Contradictions may arise from isotopic dilution or enzyme inhibition by labeled metabolites. Mitigation strategies:

  • Validate tracer results with parallel in vitro enzymatic assays (e.g., ornithine transcarbamylase activity).
  • Use dual labeling (e.g., ¹³C and ²H) to distinguish de novo synthesis from salvage pathways .

Q. What are the limitations of using this compound in in vivo metabolic studies?

Limitations include:

  • Isotope dilution : Endogenous unlabeled pools reduce signal-to-noise ratios.
  • Toxicity risks : High doses may perturb nucleotide balance.
  • Compartmentalization : Difficulty distinguishing intracellular vs. extracellular tracer distribution without fractionation protocols .

Methodological Best Practices

Q. How to ensure reproducibility in experimental protocols using this compound?

  • Document isotopic enrichment : Report via NMR or IRMS (e.g., ¹³C: 99%, ¹⁵N: 98%).
  • Standardize hydration control : Store samples in desiccators with defined humidity to prevent hydrate-anhydrate transitions.
  • Validate purity : Provide chromatograms (HPLC) and spectral assignments (NMR) in supplementary data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.